molecular formula C12H13BrN2O2 B8441811 5-Bromo-3-(2-methyl-2-nitropropyl)indole

5-Bromo-3-(2-methyl-2-nitropropyl)indole

Cat. No. B8441811
M. Wt: 297.15 g/mol
InChI Key: NCJYHNBIFXMTLE-UHFFFAOYSA-N
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Patent
US04234595

Procedure details

5-Bromogramine, 60.0 g., 165 g. of 2-nitropropane, and 10.5 g. of sodium hydroxide pellets were caused to react under the conditions of Procedure 67C. The product was recovered as a dark syrup-like liquid from which the crystalline product was obtained by dissolving in IPr2O. The crystalline material was recrystallized from IPr2O to yield 48.6 g. of tan crystalline product, m.p. 106°-109°. The structure was confirmed by examination of the NMR spectrum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
IPr2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN([CH2:4][C:5]1[C:9]2[CH:10]=[C:11]([Br:14])[CH:12]=[CH:13][C:8]=2[NH:7][CH:6]=1)C.[N+:15]([CH:18]([CH3:20])[CH3:19])([O-:17])=[O:16].[OH-].[Na+]>>[Br:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[NH:7][CH:6]=[C:5]2[CH2:4][C:18]([CH3:20])([N+:15]([O-:17])=[O:16])[CH3:19] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1=CNC2=C1C=C(C=C2)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
IPr2O
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react under the conditions of Procedure 67C
CUSTOM
Type
CUSTOM
Details
The product was recovered as a dark syrup-like liquid from which the crystalline product
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The crystalline material was recrystallized from IPr2O
CUSTOM
Type
CUSTOM
Details
to yield 48.6 g

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=CNC2=CC1)CC(C)([N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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